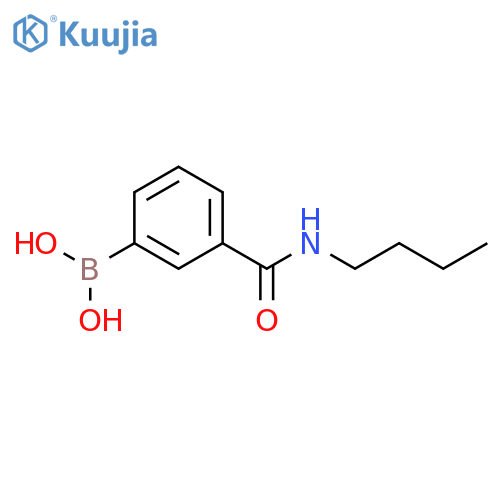Cas no 397843-70-8 (3-(Butylaminocarbonyl)phenylboronic acid)

397843-70-8 structure
商品名:3-(Butylaminocarbonyl)phenylboronic acid
CAS番号:397843-70-8
MF:C11H16BNO3
メガワット:221.060643196106
MDL:MFCD04115691
CID:303416
PubChem ID:3693263
3-(Butylaminocarbonyl)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- (3-(Butylcarbamoyl)phenyl)boronic acid
- 3-(Butylaminocarbonyl)phenylboronic acid
- 3-(n-Butylcarbamoyl)benzeneboronic acid
- [3-(butylcarbamoyl)phenyl]boronic acid
- Boronic acid,B-[3-[(butylamino)carbonyl]phenyl]-
- 3-(N-BUTYLAMINOCARBONYL)PHENYLBORONIC ACID
- MFCD04115691
- AB20408
- AKOS015839735
- (3-(Butylcarbamoyl)phenyl)boronicacid
- AS-64633
- 397843-70-8
- CS-0175916
- D71313
- A853699
- 3-(Butylaminocarbonyl)benzeneboronic acid
- SCHEMBL177577
- UMTGJEHDHSYNMS-UHFFFAOYSA-N
- DTXSID30395133
- 3-(butylcarbamoyl)phenylboronic acid
- DB-087036
-
- MDL: MFCD04115691
- インチ: InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14)
- InChIKey: UMTGJEHDHSYNMS-UHFFFAOYSA-N
- ほほえんだ: CCCCNC(C1=CC(B(O)O)=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 221.12200
- どういたいしつりょう: 221.122
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6A^2
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 216-224°C
- ふってん: Not available
- フラッシュポイント: Not available
- 屈折率: 1.533
- PSA: 69.56000
- LogP: 0.28720
- じょうきあつ: Not available
3-(Butylaminocarbonyl)phenylboronic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Butylaminocarbonyl)phenylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
3-(Butylaminocarbonyl)phenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B693963-1g |
3-(Butylaminocarbonyl)phenylboronic acid |
397843-70-8 | 1g |
$ 80.00 | 2022-06-06 | ||
| Alichem | A019063966-25g |
3-(Butylaminocarbonyl)phenylboronic acid |
397843-70-8 | 97% | 25g |
$386.92 | 2023-09-02 | |
| eNovation Chemicals LLC | D505134-10g |
(3-(ButylcarbaMoyl)phenyl)boronic acid |
397843-70-8 | 97% | 10g |
$900 | 2023-09-02 | |
| TRC | B693963-500mg |
3-(Butylaminocarbonyl)phenylboronic acid |
397843-70-8 | 500mg |
$ 87.00 | 2023-04-18 | ||
| Fluorochem | 219649-5g |
3-(Butylcarbamoyl)phenyl)boronic acid |
397843-70-8 | 95% | 5g |
£225.00 | 2022-02-28 | |
| eNovation Chemicals LLC | D505134-5g |
(3-(ButylcarbaMoyl)phenyl)boronic acid |
397843-70-8 | 97% | 5g |
$236 | 2024-05-24 | |
| abcr | AB150287-250 mg |
3-(Butylaminocarbonyl)phenylboronic acid, 97%; . |
397843-70-8 | 97% | 250mg |
€86.40 | 2023-05-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52693-1g |
3-(n-Butylcarbamoyl)benzeneboronic acid, 97% |
397843-70-8 | 97% | 1g |
¥3644.00 | 2023-02-06 | |
| Aaron | AR00C11G-25g |
3-(Butylaminocarbonyl)phenylboronic acid |
397843-70-8 | 98% | 25g |
$458.00 | 2025-01-24 | |
| A2B Chem LLC | AF60120-25g |
3-(Butylaminocarbonyl)phenylboronic acid |
397843-70-8 | 98% | 25g |
$338.00 | 2024-04-20 |
3-(Butylaminocarbonyl)phenylboronic acid 関連文献
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
397843-70-8 (3-(Butylaminocarbonyl)phenylboronic acid) 関連製品
- 252663-47-1(4-(N-Benzylaminocarbonyl)phenylboronic acid)
- 389621-83-4(4-(Piperidine-1-carbonyl)phenylboronic acid)
- 762262-07-7(4-(Cyclohexylaminocarbonyl)phenylboronic acid)
- 625470-96-4((3-(Benzylcarbamoyl)phenyl)boronic acid)
- 515140-26-8(4-(Cyclopropylaminocarbonyl)phenylboronic acid)
- 850567-23-6((3-(Cyclopropylcarbamoyl)phenyl)boronic acid)
- 252663-48-2(4-(Butylaminocarbonyl)phenylboronic acid)
- 850567-25-8(3-(Cyclohexylaminocarbonyl)phenylboronic acid)
- 850567-39-4(3-(Dipropylcarbamoyl)phenylboronic acid)
- 389621-81-2([4-(pyrrolidine-1-carbonyl)phenyl]boronic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:397843-70-8)3-(Butylaminocarbonyl)phenylboronic acid

清らかである:99%
はかる:25g
価格 ($):416.0